1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester
Overview
Description
“1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester” is a chemical compound with the CAS number 895535-15-6 . It has a molecular weight of 362.14 and a molecular formula of C12H12FIN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a fused aromatic ring structure made up of benzene and imidazole rings. It also has a carboxylic acid ester functional group, and it is substituted with fluorine and iodine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 362.14 and a molecular formula of C12H12FIN2O2 . Other properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Spectroscopic Characterization and Interaction with DNA
One study explored the spectroscopic properties of a benzimidazole derivative (2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole) and its interaction with DNA. The research demonstrated that this compound can interact specially with calf thymus DNA, indicating a potential for applications in DNA quantification and related fields (Tang et al., 2005).
Structural and Computational Analysis
Crystal Structure and DFT Calculations
A compound structurally similar to the one was analyzed using spectral methods and X-ray crystallography. DFT calculations helped in understanding its structural properties and its interaction with receptors, highlighting its relevance in fields like material science and drug design (Abdel Ghani & Mansour, 2011).
Radiotracer for PET Tumor Imaging
Potential in PET Tumor Imaging
The synthesis and bioevaluation of benzimidazole derivatives were explored for their potential as radiotracers in PET tumor imaging. The findings suggested that certain benzimidazole derivatives could significantly aid in tumor imaging due to favorable tumor/brain uptake ratios, indicating their utility in medical diagnostics and treatment monitoring (Zhang et al., 2010).
Mechanism of Action
Target of Action
Tert-butyl 6-fluoro-4-iodobenzimidazole-1-carboxylate is a type of benzimidazole derivative . Benzimidazoles are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects, depending on the specific derivative and its targets .
Properties
IUPAC Name |
tert-butyl 6-fluoro-4-iodobenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-15-10-8(14)4-7(13)5-9(10)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEIQLCDMRTTRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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